An In-depth Technical Guide to 1,4-Diisocyanatocyclohexane: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1,4-Diisocyanatocyclohexane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-diisocyanatocyclohexane (CHDI), a cycloaliphatic diisocyanate. It details synthetic methodologies, including both phosgene-based and non-phosgene routes, with specific experimental protocols. The guide compiles and presents key physical, chemical, and spectroscopic properties in structured tables for clarity and comparative analysis. Furthermore, it explores the applications of CHDI, primarily in the synthesis of polyurethane elastomers, with a discussion on their relevance in biomedical applications due to their biocompatibility. Safety and handling precautions for this reactive intermediate are also addressed.
Introduction
1,4-Diisocyanatocyclohexane (CHDI) is a key building block in polymer chemistry, particularly in the synthesis of high-performance polyurethanes.[1] Its cycloaliphatic structure imparts unique properties to the resulting polymers, such as excellent UV stability, resistance to hydrolysis, and good mechanical properties, making them suitable for a variety of demanding applications.[1] This guide offers a detailed examination of the synthesis, properties, and applications of CHDI, with a focus on providing practical information for researchers in materials science and drug development.
Synthesis of 1,4-Diisocyanatocyclohexane
The synthesis of 1,4-diisocyanatocyclohexane can be broadly categorized into two main approaches: the traditional phosgenation route and safer, non-phosgene alternatives. The choice of synthesis route often depends on the desired isomer (cis or trans), scale, and safety considerations.
Phosgenation Route
The most common industrial method for producing isocyanates is the reaction of the corresponding amine with phosgene.[2] For 1,4-diisocyanatocyclohexane, the precursor is 1,4-diaminocyclohexane. This process is typically carried out in an inert solvent.
Experimental Protocol: Phosgenation of 1,4-Diaminocyclohexane (General Procedure)
-
Preparation of the Diamine Solution/Suspension: A solution or suspension of 1,4-diaminocyclohexane in an inert solvent (e.g., chlorinated hydrocarbons like o-dichlorobenzene) is prepared in a reaction vessel equipped with a stirrer, condenser, and a phosgene inlet tube.
-
Phosgenation: Phosgene gas is bubbled through the cooled diamine solution/suspension. The reaction is highly exothermic and requires careful temperature control.
-
Reaction Completion and Phosgene Removal: After the reaction is complete, excess phosgene is removed by purging the reaction mixture with an inert gas (e.g., nitrogen).
-
Work-up and Purification: The reaction mixture is then typically heated to complete the conversion of any carbamoyl chloride intermediates to the diisocyanate. The product is isolated by distillation under reduced pressure.
Non-Phosgene Routes
Due to the high toxicity of phosgene, significant research has been dedicated to developing non-phosgene routes for isocyanate synthesis.[5] One prominent method involves the Curtius rearrangement of an acyl azide.
Experimental Protocol: Synthesis of trans-1,4-Diisocyanatocyclohexane via Curtius Rearrangement
This protocol is adapted from a patented method and involves a three-step process starting from trans-1,4-cyclohexanedicarboxylic acid.[6]
Step 1: Synthesis of trans-1,4-Cyclohexanedicarbonyl Chloride
-
In a reaction flask, mix trans-1,4-cyclohexanedicarboxylic acid with thionyl chloride.
-
Heat the mixture under reflux.
-
After the reaction is complete, recover the excess thionyl chloride under reduced pressure to obtain crude trans-1,4-cyclohexanedicarbonyl chloride.
Step 2: Formation of the Acyl Azide and Rearrangement to the Diisocyanate
-
Dissolve the crude trans-1,4-cyclohexanedicarbonyl chloride in a suitable solvent such as toluene, benzene, or xylene.
-
Heat the solution to a temperature between 45-75°C.
-
Slowly add sodium azide to the heated solution. The mixture is maintained at this temperature for 0.5-1.5 hours, during which the Curtius rearrangement occurs with the evolution of nitrogen gas.
Step 3: Isolation of trans-1,4-Diisocyanatocyclohexane
-
After the reaction is complete, filter the mixture to remove any insoluble materials.
-
Recover the solvent under reduced pressure.
-
Distill the residue to obtain pure trans-1,4-diisocyanatocyclohexane. A reported yield for this process is approximately 92%.[6]
Properties of 1,4-Diisocyanatocyclohexane
The properties of 1,4-diisocyanatocyclohexane can vary depending on the isomeric composition (cis vs. trans). The trans isomer is a white waxy solid at room temperature, while the cis/trans mixture can be a liquid.[1][7]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1,4-diisocyanatocyclohexane is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | White waxy solid (trans) or colorless to light yellow liquid (cis/trans mixture) | [1][7] |
| Melting Point | 59-62 °C (trans) | [8] |
| Boiling Point | 145-146 °C at 32 mmHg; 122 °C at 12 mmHg | [7][9] |
| Density | approx. 1.23 g/cm³ (estimate); 1.15 g/cm³ (20/20°C, mixture) | [6][7] |
| Vapor Pressure | <0.02 mmHg at 20 °C (trans) | [8] |
| Flash Point | 145-146 °C at 32 mmHg; 95 °C (mixture) | [6][7] |
| Solubility | Insoluble in water, reacts with water. Soluble in many organic solvents. | [1][2] |
| Refractive Index | approx. 1.618 (estimate) | [6] |
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of 1,4-diisocyanatocyclohexane.
3.2.1. Infrared (IR) Spectroscopy
The IR spectrum of 1,4-diisocyanatocyclohexane is characterized by a very strong and sharp absorption band corresponding to the asymmetric stretching of the isocyanate group (-N=C=O).
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270 | Strong, Sharp | Asymmetric stretching of -N=C=O |
| ~2930 | Strong | Asymmetric C-H stretching of cyclohexyl CH₂ |
| ~2855 | Strong | Symmetric C-H stretching of cyclohexyl CH₂ |
| ~1450 | Medium | CH₂ scissoring of cyclohexyl |
Note: These are expected values based on analogous compounds. Actual experimental values may vary slightly.[6]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are crucial for confirming the structure and purity of 1,4-diisocyanatocyclohexane. The chemical shifts will differ between the cis and trans isomers due to their different spatial arrangements.
Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.2 - 3.4 | Multiplet | 2H | -CH-NCO |
| ~1.0 - 2.0 | Multiplet | 8H | Cyclohexyl protons (-CH₂-) |
Note: This is a generalized prediction. The actual spectrum will show more complex splitting patterns for the cyclohexane protons.[6]
Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~122 | -N=C=O |
| ~50 | -CH-NCO |
| ~30 | Cyclohexyl carbons (-CH₂-) |
Note: Predicted data based on computational models and data from similar structures. Actual experimental values may vary.[6]
Experimental Protocol: NMR and IR Spectroscopy
-
NMR Sample Preparation: Dissolve approximately 10-20 mg of 1,4-diisocyanatocyclohexane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6]
-
IR Sample Application (ATR): Place a small drop of liquid 1,4-diisocyanatocyclohexane or a thin film of the molten solid directly onto the ATR crystal of the IR spectrometer.[6]
Applications
The primary application of 1,4-diisocyanatocyclohexane is as a monomer in the synthesis of polyurethanes.[2]
Polyurethane Elastomers
CHDI is used to create the hard segments in polyurethane elastomers. Its compact and symmetrical structure leads to tightly packed hard segments, resulting in polyurethanes with:[1]
-
Outstanding dynamic mechanical performance at high temperatures. [1]
-
Excellent UV and color stability. [1]
-
Superior resistance to solvents, abrasion, and hydrolysis. [1]
These properties make CHDI-based polyurethanes suitable for demanding applications such as coatings, adhesives, sealants, and elastomers (CASE).
Biomedical Applications and Drug Development
While direct applications of 1,4-diisocyanatocyclohexane in drug synthesis are not widely reported, its role in creating biocompatible polyurethanes is of significant interest to the biomedical and drug development fields. Aliphatic isocyanates like CHDI are generally considered more biocompatible than their aromatic counterparts because their degradation products are less toxic.[1]
Polyurethanes derived from aliphatic diisocyanates are being investigated for various biomedical applications, including:
-
Drug Delivery Systems: The tunable properties of polyurethanes make them candidates for creating nanoparticles, hydrogels, and other matrices for controlled drug release.
-
Medical Implants and Devices: The biocompatibility and mechanical properties of these polyurethanes are advantageous for use in medical implants where a low foreign-body response is crucial.[2] Research has shown that the surface chemistry of polyurethanes can modulate cellular responses, including protein adsorption and inflammatory events.[2]
-
Tissue Engineering: Polyurethane scaffolds can provide the necessary mechanical support and biocompatible surface for tissue regeneration.[10]
Safety and Handling
1,4-Diisocyanatocyclohexane is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1][11] It can cause severe skin burns and eye damage.[1]
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[1][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] It is moisture-sensitive.[13]
-
Reactivity: Reacts exothermically with compounds containing active hydrogen, such as water, alcohols, amines, and acids.[2]
Conclusion
1,4-Diisocyanatocyclohexane is a valuable cycloaliphatic diisocyanate with a well-established role in the production of high-performance polyurethanes. Its synthesis can be achieved through both traditional and modern, safer chemical routes. The unique properties it imparts to polymers, particularly its contribution to UV stability and biocompatibility, make it a material of interest not only in industrial applications but also in the evolving field of biomedical materials and drug delivery. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in research and development.
References
- 1. aidic.it [aidic.it]
- 2. Modulation of cellular responses on engineered polyurethane implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. EP2897933A1 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Preparation, characterization, and blood compatibility of polyurethanes derived from aliphatic diisocyanates and polycarbonate urethane [frontiersin.org]
- 12. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate - Google Patents [patents.google.com]
